[(2-Tert-butylphenyl)methyl](methyl)amine
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Overview
Description
(2-Tert-butylphenyl)methylamine is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a (2-tert-butylphenyl)methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butylphenyl)methylamine typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-tert-butylbenzyl chloride with methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of (2-tert-butylphenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2-Tert-butylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2-tert-butylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound is structurally similar but lacks the amine group.
2-(tert-Butyl)aniline: Similar structure but with a tert-butyl group directly attached to the aniline ring.
N-Methyl-2-(tert-butyl)aniline: Similar to (2-tert-butylphenyl)methylamine but with different substitution patterns.
Uniqueness
(2-Tert-butylphenyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(2-tert-butylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-8-6-5-7-10(11)9-13-4/h5-8,13H,9H2,1-4H3 |
InChI Key |
XWXBFNLPCMEZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CNC |
Origin of Product |
United States |
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